BIIE-0246 hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C49H58ClN11O6 |

|---|---|

Molecular Weight |

932.5 g/mol |

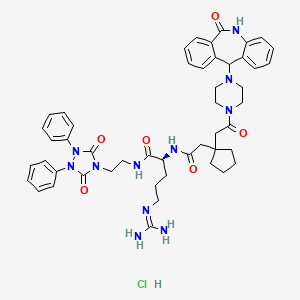

IUPAC Name |

(2S)-5-(diaminomethylideneamino)-N-[2-(3,5-dioxo-1,2-diphenyl-1,2,4-triazolidin-4-yl)ethyl]-2-[[2-[1-[2-oxo-2-[4-(6-oxo-5,11-dihydrobenzo[c][1]benzazepin-11-yl)piperazin-1-yl]ethyl]cyclopentyl]acetyl]amino]pentanamide;hydrochloride |

InChI |

InChI=1S/C49H57N11O6.ClH/c50-46(51)53-25-13-22-40(45(64)52-26-27-58-47(65)59(34-14-3-1-4-15-34)60(48(58)66)35-16-5-2-6-17-35)54-41(61)32-49(23-11-12-24-49)33-42(62)56-28-30-57(31-29-56)43-36-18-7-8-19-37(36)44(63)55-39-21-10-9-20-38(39)43;/h1-10,14-21,40,43H,11-13,22-33H2,(H,52,64)(H,54,61)(H,55,63)(H4,50,51,53);1H/t40-,43?;/m0./s1 |

InChI Key |

VYCYUWJROWCJJH-MFNWJDDUSA-N |

Isomeric SMILES |

C1CCC(C1)(CC(=O)N[C@@H](CCCN=C(N)N)C(=O)NCCN2C(=O)N(N(C2=O)C3=CC=CC=C3)C4=CC=CC=C4)CC(=O)N5CCN(CC5)C6C7=CC=CC=C7C(=O)NC8=CC=CC=C68.Cl |

Canonical SMILES |

C1CCC(C1)(CC(=O)NC(CCCN=C(N)N)C(=O)NCCN2C(=O)N(N(C2=O)C3=CC=CC=C3)C4=CC=CC=C4)CC(=O)N5CCN(CC5)C6C7=CC=CC=C7C(=O)NC8=CC=CC=C68.Cl |

Origin of Product |

United States |

Foundational & Exploratory

BIIE-0246 Hydrochloride: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

BIIE-0246 hydrochloride is a potent, selective, and competitive non-peptide antagonist of the Neuropeptide Y (NPY) Y2 receptor.[1][2] Since its development, it has become an invaluable pharmacological tool for the in vitro and in vivo investigation of Y2 receptor-mediated physiological and pathophysiological processes.[3] This technical guide provides an in-depth overview of the mechanism of action of BIIE-0246, supported by quantitative data, detailed experimental protocols, and visual diagrams of relevant signaling pathways and workflows.

Core Mechanism of Action: Competitive Antagonism of the NPY Y2 Receptor

BIIE-0246 functions as a competitive antagonist at the NPY Y2 receptor, a G-protein coupled receptor (GPCR).[3][4] Structurally, BIIE-0246 is an L-arginine derivative that mimics the C-terminal RQRYamide motif of the endogenous ligands for the Y2 receptor, NPY, and Peptide YY (PYY).[3][4] This structural mimicry allows BIIE-0246 to bind to the Y2 receptor with high affinity, thereby preventing the binding of endogenous agonists and inhibiting downstream signaling.[3] The antagonistic properties of BIIE-0246 have been demonstrated by its ability to produce a concentration-dependent rightward shift in the dose-response curve of NPY in functional assays.[3][5]

The NPY Y2 receptor is predominantly located on presynaptic neurons in both the central and peripheral nervous systems.[3] Its activation by endogenous ligands typically leads to the inhibition of neurotransmitter release. By blocking this receptor, BIIE-0246 effectively removes this inhibitory feedback loop, leading to an enhancement of neurotransmitter release.

Signaling Pathway

The NPY Y2 receptor, like other members of the NPY receptor family, is a rhodopsin-like (class A) GPCR.[3] Upon activation by an agonist, it couples to Gi/o proteins, leading to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and modulation of ion channels. BIIE-0246, by competitively binding to the Y2 receptor, prevents this cascade of events.

Quantitative Data: Binding Affinity and Selectivity

BIIE-0246 exhibits high affinity for the NPY Y2 receptor and remarkable selectivity over other NPY receptor subtypes.[1] This high selectivity is a key feature that makes it a valuable research tool.

| Parameter | Species/System | Value | Reference |

| IC50 | Human Y2 Receptor | 3.3 nM | [3][6] |

| Rat Y2 Receptor (HEK293 cells) | 15 nM | [1][5] | |

| Rabbit Kidney Y2 Receptor | 7.5 nM | [3][4] | |

| Ki | Rat Y2 Receptor | 8 - 15 nM | [7] |

| pA2 | Rat Vas Deferens | 8.1 | [5][8] |

| Dog Saphenous Vein | 8.6 | [5][8] | |

| Selectivity | Over Y1, Y4, and Y5 receptors | >650-fold | [1] |

Table 1: Binding Affinity and Functional Antagonism of BIIE-0246

| Receptor Subtype | Binding Affinity (IC50) | Reference |

| rY1R | >10,000 nM | [3] |

| rY4R | >10,000 nM | [3] |

| rY5R | >10,000 nM | [3] |

Table 2: Selectivity Profile of BIIE-0246 against other rat NPY receptor subtypes.

Experimental Protocols

The characterization of BIIE-0246 has been established through a series of key in vitro and in vivo experiments.

Radioligand Binding Assays

These assays are fundamental to determining the binding affinity and selectivity of a compound for its target receptor.

Objective: To determine the IC50 of BIIE-0246 for the NPY Y2 receptor.

Methodology:

-

Preparation of Membranes: Membranes are prepared from HEK293 cells transfected with the cDNA for the desired NPY receptor subtype (e.g., rat Y2 receptor) or from tissues known to express the receptor, such as the rat brain or human frontal cortex.[5][8]

-

Incubation: The membranes are incubated with a specific radioligand for the Y2 receptor, typically [125I]PYY3-36, in the presence of increasing concentrations of BIIE-0246.[5][8]

-

Separation and Counting: The bound and free radioligand are separated by filtration. The amount of radioactivity bound to the membranes is then quantified using a gamma counter.

-

Data Analysis: The concentration of BIIE-0246 that inhibits 50% of the specific binding of the radioligand (IC50) is calculated.

Functional Bioassays (e.g., Rat Vas Deferens Assay)

Functional assays are crucial for determining whether a compound acts as an agonist or an antagonist and for quantifying its potency.

Objective: To determine the functional antagonist potency (pA2 value) of BIIE-0246.

Methodology:

-

Tissue Preparation: The rat vas deferens is isolated and mounted in an organ bath containing a physiological salt solution.[5][8]

-

Stimulation: The tissue is electrically stimulated to induce twitch responses, which are inhibited by NPY through the activation of presynaptic Y2 receptors.

-

Concentration-Response Curve: A cumulative concentration-response curve for NPY is generated by adding increasing concentrations of NPY to the organ bath and measuring the inhibition of the twitch response.

-

Antagonist Incubation: The tissue is then incubated with a fixed concentration of BIIE-0246, and a new concentration-response curve for NPY is generated.

-

Data Analysis: The parallel rightward shift in the NPY concentration-response curve in the presence of BIIE-0246 is used to calculate the pA2 value, which is a measure of the antagonist's potency.[5][8]

Pharmacokinetics and In Vivo Activity

While BIIE-0246 is a potent and selective tool for in vitro studies, its in vivo application is characterized by certain limitations. It is described as a large and flexible peptidomimetic molecule with poor drug-like properties, including low permeability and high plasma protein binding.[3]

-

Administration: For in vivo investigations, BIIE-0246 is best administered via parenteral routes.[3] For studying its effects on the central nervous system, direct administration into the brain region of interest or intrathecal injection is often employed due to its limited ability to cross the blood-brain barrier.[3]

-

Duration of Action: The duration of action of BIIE-0246 after intravenous or intraperitoneal administration is relatively short, with an estimated half-life of less than 3 hours in mice.[3]

-

In Vivo Efficacy: Despite these limitations, BIIE-0246 has been successfully used in numerous in vivo studies to elucidate the physiological roles of the Y2 receptor. For instance, it has been shown to antagonize Y2 receptor agonist-induced vasoconstriction in a dose-dependent manner in anesthetized pigs.[9] It has also been used to investigate the role of Y2 receptors in appetite regulation, anxiety, and pain.[2][7][10] In studies on diet-induced obesity in mice, peripherally administered BIIE-0246 showed beneficial effects on the metabolic status when combined with elevated NPY levels.[11]

Conclusion

This compound is a cornerstone pharmacological tool for the study of the NPY Y2 receptor. Its high potency, selectivity, and well-characterized competitive antagonistic mechanism of action have enabled significant advances in understanding the multifaceted roles of the Y2 receptor in health and disease. While its pharmacokinetic profile presents challenges for systemic therapeutic applications, its value as a research compound remains undisputed. This guide provides a comprehensive overview of its mechanism of action, supported by quantitative data and experimental methodologies, to aid researchers in the effective design and interpretation of studies involving this important Y2 receptor antagonist.

References

- 1. BIIE 0246 hydrochloride | NPY Receptors | Tocris Bioscience [tocris.com]

- 2. BIIE-0246 - Wikipedia [en.wikipedia.org]

- 3. Pardon Our Interruption [opnme.com]

- 4. Pardon Our Interruption [opnme.com]

- 5. BIIE0246, a potent and highly selective non-peptide neuropeptide Y Y2 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 6. BIIE0246: a selective and high affinity neuropeptide Y Y(2) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. apexbt.com [apexbt.com]

- 8. BIIE0246, a potent and highly selective non-peptide neuropeptide Y Y(2) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Vascular pharmacology of BIIE0246, the first selective non-peptide neuropeptide Y Y(2) receptor antagonist, in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Neuropeptide Y Y2 Receptors in Sensory Neurons Tonically Suppress Nociception and Itch but Facilitate Postsurgical and Neuropathic Pain Hypersensitivity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Peripherally Administered Y2-Receptor Antagonist BIIE0246 Prevents Diet-Induced Obesity in Mice With Excess Neuropeptide Y, but Enhances Obesity in Control Mice [frontiersin.org]

BIIE-0246 Hydrochloride: A Technical Guide to its Binding Affinity and Selectivity Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

BIIE-0246 hydrochloride is a potent, selective, and competitive non-peptide antagonist for the neuropeptide Y (NPY) Y2 receptor.[1] Since its development, it has become a standard pharmacological tool for the in vitro and in vivo study of Y2 receptor-mediated physiological and pathophysiological processes.[2][3] The NPY system, which includes four G-protein coupled receptors in humans (Y1, Y2, Y4, and Y5), is integral to a wide range of functions such as appetite regulation, anxiety, and energy homeostasis.[2][3][4] BIIE-0246's high affinity for the Y2 subtype, coupled with its excellent selectivity over other NPY receptors, makes it an invaluable tool for dissecting the specific roles of the Y2 receptor pathway.[5][6] This guide provides a detailed overview of the binding characteristics of BIIE-0246, experimental protocols for its characterization, and visualization of its associated signaling pathways.

Binding Affinity and Selectivity Profile of BIIE-0246

BIIE-0246 demonstrates high-affinity binding to the NPY Y2 receptor across multiple species and preparations. Its selectivity is a key attribute, with affinity for other NPY receptor subtypes being significantly lower.

Quantitative Binding Data

The binding affinity of BIIE-0246 is typically determined through competitive radioligand binding assays, where it competes with a radiolabeled ligand, such as [¹²⁵I]PYY₃₋₃₆ or [¹²⁵I]-NPY, for binding to the Y2 receptor.[3][5] The resulting data, expressed as IC₅₀ (the concentration of antagonist that inhibits 50% of specific radioligand binding) or Kᵢ (the inhibitory constant), quantifies its binding potency.

| Receptor Subtype | Preparation | Radioligand | Affinity Value (IC₅₀) | Reference |

| Human Y2 (hY2) | SMS-KAN Cells | [¹²⁵I]-NPY | 3.3 nM | [2][3] |

| Rat Y2 (rY2) | HEK293 Cells | [¹²⁵I]PYY₃₋₃₆ | 15 ± 3 nM | [5] |

| Rat Y2 | Rat Brain Homogenates | [¹²⁵I]PYY₃₋₃₆ | 8 - 10 nM | [5] |

| Human Y2 | Human Frontal Cortex | [¹²⁵I]PYY₃₋₃₆ | 8 nM | [5] |

| Rabbit Y2 | Rabbit Kidney | [¹²⁵I]-NPY | 7.5 nM | [2][3] |

| Rat Y1 (rY1) | HEK293 Cells | [¹²⁵I]GR231118 | >10,000 nM (>650-fold selectivity) | [1][2][5] |

| Rat Y4 (rY4) | HEK293 Cells | [¹²⁵I]hPP | >10,000 nM (>650-fold selectivity) | [1][2][5] |

| Rat Y5 (rY5) | HEK293 Cells | [¹²⁵I][Leu³¹,Pro³⁴]PYY | >10,000 nM (>650-fold selectivity) | [1][2][5] |

Table 1: Summary of BIIE-0246 Binding Affinity and Selectivity.

Functional assays further confirm its antagonist properties. In the rat vas deferens, a classic Y2 bioassay, BIIE-0246 produced parallel shifts in the NPY concentration-response curve, yielding a pA₂ value of 8.1, which is indicative of competitive antagonism.[2][5][6]

Selectivity Profile Visualization

The following diagram illustrates the high selectivity of BIIE-0246 for the Y2 receptor compared to other NPY receptor subtypes.

Experimental Protocols

The characterization of BIIE-0246's binding profile relies on established in vitro assays. The following sections detail the typical methodologies employed.

Membrane Preparation from Tissues or Cultured Cells

A crucial first step is the preparation of cell membranes expressing the target receptor.

-

Homogenization: Tissues or harvested cells are homogenized in an ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 5 mM EDTA, with protease inhibitors).[7]

-

Initial Centrifugation: The homogenate is centrifuged at a low speed (e.g., 1,000 x g for 5-10 minutes) to remove nuclei and large cellular debris.[8]

-

Membrane Pelleting: The resulting supernatant is collected and subjected to high-speed centrifugation (e.g., 20,000 to 100,000 x g for 20-30 minutes at 4°C) to pellet the cell membranes.[7][8]

-

Washing and Storage: The membrane pellet is resuspended in fresh buffer and centrifuged again to wash away cytosolic components. The final pellet is resuspended in a buffer containing a cryoprotectant (e.g., 10% sucrose), aliquoted, and stored at -80°C.[7] Protein concentration is determined using a standard method like the BCA assay.[7]

Competitive Radioligand Binding Assay

This assay quantifies the ability of BIIE-0246 to displace a radiolabeled ligand from the Y2 receptor.

-

Assay Setup: The assay is typically performed in a 96-well plate format in a final volume of 250-500 µL per well.[7][8]

-

Component Addition: To each well, the following are added in sequence:

-

Incubation: The plate is incubated (e.g., for 60 minutes at 30°C) with gentle agitation to allow the binding reaction to reach equilibrium.[7]

-

Separation: The incubation is terminated by rapid vacuum filtration through glass fiber filters (e.g., GF/C filters pre-soaked in polyethyleneimine).[7][8] This step separates the receptor-bound radioligand from the unbound radioligand.

-

Washing: The filters are washed multiple times with ice-cold wash buffer to remove any non-specifically bound radioactivity.

-

Quantification: The radioactivity trapped on the filters is measured using a scintillation counter.[7]

-

Data Analysis: Specific binding is calculated by subtracting non-specific binding (determined in the presence of a high concentration of an unlabeled NPY agonist) from total binding. The IC₅₀ value is determined by fitting the competition data to a sigmoidal dose-response curve.

Experimental Workflow Diagram

NPY Y2 Receptor Signaling Pathway

The NPY Y2 receptor is a member of the G-protein coupled receptor (GPCR) superfamily.[4][9] Upon activation by endogenous agonists like NPY or Peptide YY (PYY), it couples primarily to the Gαi/o family of G-proteins.[10][11] This interaction initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and modulation of ion channel activity.[9][11] A key function of the Y2 receptor, particularly in the nervous system, is its presynaptic localization, where its activation inhibits neurotransmitter release, acting as an auto-inhibitory feedback mechanism.[4][12]

Signaling Pathway Diagram

References

- 1. BIIE 0246 hydrochloride | NPY Receptors | Tocris Bioscience [tocris.com]

- 2. Pardon Our Interruption [opnme.com]

- 3. Pardon Our Interruption [opnme.com]

- 4. melanocyte-stimulating-hormone-release-inhibiting-factor.com [melanocyte-stimulating-hormone-release-inhibiting-factor.com]

- 5. BIIE0246, a potent and highly selective non-peptide neuropeptide Y Y2 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 6. BIIE0246, a potent and highly selective non-peptide neuropeptide Y Y(2) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. giffordbioscience.com [giffordbioscience.com]

- 8. benchchem.com [benchchem.com]

- 9. Neuropeptide Y receptor Y2 - Wikipedia [en.wikipedia.org]

- 10. Structural basis for Y2 receptor-mediated neuropeptide Y and peptide YY signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Interactions of multiple signaling pathways in neuropeptide Y-mediated bimodal vascular smooth muscle cell growth - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Neuropeptide Y Y2 receptor in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

BIIE-0246 Hydrochloride: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

BIIE-0246 hydrochloride is a potent, selective, and competitive non-peptide antagonist of the Neuropeptide Y (NPY) Y2 receptor.[1][2][3] Developed by Boehringer Ingelheim, it has become an invaluable pharmacological tool for in vitro and in vivo studies to elucidate the physiological and pathophysiological roles of the NPY Y2 receptor.[4] This technical guide provides a comprehensive overview of the structure, properties, and experimental applications of this compound, tailored for professionals in the fields of pharmacology, neuroscience, and drug development.

Chemical Structure and Physicochemical Properties

BIIE-0246 is an L-arginine derivative designed to mimic the C-terminal RQRYamide motif of the endogenous NPY and peptide YY (PYY) peptides.[4] Its complex structure contributes to its high affinity and selectivity for the NPY Y2 receptor.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | N-[(1S)-4-[(Aminoiminomethyl)amino]-1-[[[2-(3,5-dioxo-1,2-diphenyl-1,2,4-triazolidin-4-yl)ethyl]amino]carbonyl]butyl]-1-[2-[4-(6,11-dihydro-6-oxo-5H-dibenz[b,e]azepin-11-yl)-1-piperazinyl]-2-oxoethyl]-cyclopentaneacetamide dihydrochloride | [1][2] |

| Molecular Formula | C49H57N11O6.2HCl | [1][2] |

| Molecular Weight | 968.98 g/mol | [1][2] |

| CAS Number | 246146-31-6 | [1][2] |

| Appearance | White solid | [5] |

| Purity | ≥98% (HPLC) | [1][2] |

| Solubility | Soluble in DMSO (up to 100 mM) and ethanol. | [2] |

| Storage | Store at -20°C. | [1][2] |

Pharmacological Properties

This compound is characterized by its high affinity and exceptional selectivity for the NPY Y2 receptor.

Binding Affinity and Selectivity

BIIE-0246 exhibits nanomolar affinity for the NPY Y2 receptor, with reported IC50 values varying slightly depending on the experimental system. It displays a remarkable selectivity of over 650-fold for the Y2 receptor compared to the Y1, Y4, and Y5 receptor subtypes.[1][2]

Table 2: Binding Affinity and Potency of BIIE-0246

| Assay | Species/System | Radioligand | Parameter | Value | Reference |

| Radioligand Binding | Human Y2 Receptor (recombinant) | [125I]NPY | IC50 | 3.3 nM | [6] |

| Radioligand Binding | Rat Y2 Receptor (recombinant) | [125I]PYY3-36 | IC50 | 15 nM | [4] |

| Radioligand Binding | Rabbit Kidney Membranes | [125I]-NPY | IC50 | 7.5 nM | [4] |

| Functional Antagonism | Rat Vas Deferens | - | pA2 | 8.1 | [2][4] |

| Functional Antagonism | Dog Saphenous Vein | - | pA2 | 8.6 | [2] |

Pharmacokinetics

BIIE-0246 is characterized as a peptidomimetic with certain limitations in its drug-like properties. It exhibits low permeability, high plasma protein binding, and moderate microsomal stability.[4] In vivo studies have indicated a relatively short duration of action, with an estimated half-life of less than 3 hours in mice.[4] Its central availability after systemic administration is limited.[4]

Mechanism of Action and Signaling Pathways

The NPY Y2 receptor is a G-protein coupled receptor (GPCR) predominantly coupled to inhibitory G proteins (Gi/o).[7] Upon activation by endogenous ligands like NPY and PYY, the Y2 receptor inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[8][9] This, in turn, modulates the activity of downstream effectors such as protein kinase A (PKA). The primary function of presynaptically located Y2 receptors is to inhibit the release of neurotransmitters.[10]

BIIE-0246 acts as a competitive antagonist at the Y2 receptor, blocking the binding of endogenous agonists and thereby preventing the initiation of this inhibitory signaling cascade.

Figure 1: Simplified signaling pathway of the NPY Y2 receptor and the antagonistic action of BIIE-0246.

Experimental Protocols

The following sections outline the methodologies for key experiments involving this compound, as derived from published literature. For complete and detailed protocols, it is imperative to consult the original research articles.

Radioligand Binding Assay

This assay is used to determine the binding affinity of BIIE-0246 to the NPY Y2 receptor.

Figure 2: General workflow for a competitive radioligand binding assay.

Methodology:

-

Receptor Source: Membranes from cells recombinantly expressing the NPY Y2 receptor (e.g., HEK293 cells) or tissue homogenates known to express the receptor (e.g., rat brain).[2]

-

Radioligand: Typically [125I]PYY3–36 is used as a selective radioligand for the Y2 receptor.[2]

-

Incubation: The receptor preparation is incubated with a fixed concentration of the radioligand and a range of concentrations of BIIE-0246. Incubation is carried out in a suitable buffer at a specific temperature and for a duration sufficient to reach equilibrium.

-

Separation: Bound radioligand is separated from the free radioligand, commonly by rapid filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters is measured using a gamma counter.

-

Data Analysis: Non-specific binding is determined in the presence of a high concentration of a non-labeled ligand. Specific binding is calculated by subtracting non-specific from total binding. The concentration of BIIE-0246 that inhibits 50% of the specific binding (IC50) is determined by non-linear regression analysis. The inhibition constant (Ki) can then be calculated using the Cheng-Prusoff equation.

In Vitro Functional Assays (e.g., Rat Vas Deferens)

These assays assess the functional antagonistic activity of BIIE-0246. The rat vas deferens is a classic model where NPY inhibits electrically stimulated twitch responses via Y2 receptors.[2]

Methodology:

-

Tissue Preparation: The vas deferens is isolated from a rat and mounted in an organ bath containing a physiological salt solution, maintained at a constant temperature and aerated.

-

Stimulation: The tissue is subjected to electrical field stimulation to induce twitch contractions.

-

Drug Application: Concentration-response curves to an NPY Y2 receptor agonist (e.g., NPY) are generated by cumulatively adding the agonist to the organ bath.

-

Antagonism: To test the antagonistic effect of BIIE-0246, the tissue is pre-incubated with various concentrations of BIIE-0246 before generating the agonist concentration-response curve.[2]

-

Data Analysis: The antagonistic potency of BIIE-0246 is expressed as a pA2 value, which is the negative logarithm of the molar concentration of the antagonist that produces a two-fold shift to the right in the agonist's concentration-response curve.[2]

In Vivo Studies

BIIE-0246 has been utilized in various animal models to investigate the in vivo functions of the Y2 receptor.

Example: Cardiovascular Studies in Anesthetized Pigs [1]

This model is used to characterize the vascular effects of BIIE-0246.

Figure 3: Experimental workflow for in vivo cardiovascular studies.

Methodology:

-

Animal Model: Anesthetized pigs are used.

-

Measurements: Cardiovascular parameters such as mean arterial pressure and regional blood flow (e.g., in the spleen and kidney) are continuously monitored.

-

Procedure: A baseline vasoconstrictor response is established by administering a selective NPY Y2 receptor agonist. BIIE-0246 is then administered intravenously at increasing doses, followed by continuous infusion. The effect of the Y2 agonist is re-evaluated in the presence of BIIE-0246 to determine its antagonistic potency.

-

Data Analysis: The inhibitory effect of BIIE-0246 on the agonist-induced vasoconstriction is quantified, and the dose required to produce 50% inhibition (ID50) is calculated.[1]

Example: Food Intake Studies in Rats [11]

This model investigates the role of the Y2 receptor in the regulation of appetite.

Methodology:

-

Animal Model: Rats are used, often cannulated for direct administration into specific brain regions like the arcuate nucleus (ARC).

-

Procedure: To investigate the effect on exogenous PYY(3-36)-induced satiety, rats are pre-treated with BIIE-0246 (or vehicle) into the ARC, followed by peripheral administration of PYY(3-36). Food intake is then measured over a specific period. To study the role of endogenous ligands, BIIE-0246 is administered alone to satiated rats, and subsequent food intake is monitored.

-

Measurements: Food intake is quantified by weighing the amount of food consumed.

-

Data Analysis: The food intake in the BIIE-0246 treated group is compared to the vehicle-treated control group to determine the effect of Y2 receptor blockade.[11]

Applications in Research

This compound is a critical tool for investigating the diverse physiological roles of the NPY Y2 receptor, which include:

-

Neuroscience: Studying presynaptic inhibition, anxiety, memory, and epilepsy.[10]

-

Metabolism and Feeding Behavior: Investigating the regulation of appetite and energy homeostasis.[11][12]

-

Cardiovascular Physiology: Elucidating the role of NPY in vasoconstriction and blood pressure regulation.[1]

-

Pain Research: Exploring the involvement of Y2 receptors in nociception.[7]

Conclusion

This compound remains the gold standard for selective NPY Y2 receptor antagonism. Its high potency and selectivity make it an indispensable tool for researchers aiming to dissect the complex roles of the NPY system in health and disease. This guide provides a foundational understanding of its properties and applications, serving as a valuable resource for the scientific community. For detailed experimental procedures, researchers are strongly encouraged to consult the primary literature cited herein.

References

- 1. Vascular pharmacology of BIIE0246, the first selective non-peptide neuropeptide Y Y2 receptor antagonist, in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. BIIE0246, a potent and highly selective non-peptide neuropeptide Y Y2 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 3. BIIE 0246 hydrochloride | NPY Receptors | Tocris Bioscience [tocris.com]

- 4. Pardon Our Interruption [opnme.com]

- 5. Effects of a selective neuropeptide Y Y2 receptor antagonist, BIIE0246, on Y2 receptors at peripheral neuroeffector junctions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. BIIE0246: a selective and high affinity neuropeptide Y Y(2) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Neuropeptide Y Y2 Receptors in Acute and Chronic Pain and Itch - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Neuropeptide Y receptor Y2 - Wikipedia [en.wikipedia.org]

- 10. BIIE-0246 - Wikipedia [en.wikipedia.org]

- 11. Blockade of the neuropeptide Y Y2 receptor with the specific antagonist BIIE0246 attenuates the effect of endogenous and exogenous peptide YY(3-36) on food intake - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Frontiers | Peripherally Administered Y2-Receptor Antagonist BIIE0246 Prevents Diet-Induced Obesity in Mice With Excess Neuropeptide Y, but Enhances Obesity in Control Mice [frontiersin.org]

BIIE-0246 Hydrochloride: A Technical Guide to its Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the discovery, development, and pharmacological characterization of BIIE-0246 hydrochloride, a landmark molecule in neuropeptide Y (NPY) receptor research. BIIE-0246 was the first potent and selective non-peptide antagonist for the NPY Y2 receptor subtype, paving the way for a deeper understanding of the physiological roles of this receptor.

Discovery and Development Timeline

The journey of BIIE-0246 from laboratory synthesis to a widely used pharmacological tool is a testament to targeted drug discovery.

-

1999: Researchers at Boehringer Ingelheim identify and report the discovery of BIIE-0246, the first potent and selective non-peptide antagonist for the neuropeptide Y (NPY) Y2 receptor.[1][2] The initial findings are also described in patent literature (DE 19816929).[1]

-

2000: The in vitro and in vivo pharmacological properties of BIIE-0246 are extensively characterized and published. These studies establish its high affinity and selectivity for the Y2 receptor over other NPY receptor subtypes (Y1, Y4, and Y5).[3][4]

-

Early 2000s: BIIE-0246 becomes commercially available and is widely adopted as a critical research tool for investigating the physiological and pathophysiological roles of the NPY Y2 receptor in various systems.

-

2000 onwards: Numerous preclinical studies utilize BIIE-0246 to explore the involvement of the Y2 receptor in a wide range of functions, including cardiovascular regulation, anxiety, alcohol consumption, appetite, and pain perception. For instance, studies demonstrated its ability to block NPY-mediated presynaptic inhibition in the rat hippocampus.[5]

-

Present: BIIE-0246 remains a gold-standard pharmacological tool for in vitro and in vivo studies of Y2 receptor-mediated effects.[6]

Chemical Properties

-

Chemical Name: (S)-N2-[[1-[2-[4-[(R,S)-5,11-Dihydro-6(6h)-oxodibenz[b,e]azepin-11-yl]-1-piperazinyl]-2-oxoethyl]cyclopentyl]acetyl]-N-[2-[1,2-dihydro-3,5(4H)-dioxo-1,2-diphenyl-3H-1,2,4-triazol-4-yl]ethyl]-argininamide hydrochloride[2]

-

Molecular Formula: C₄₉H₅₇N₁₁O₆ · xHCl

-

Molecular Weight: 896.06 g/mol (free base)[7]

Pharmacological Data

The following tables summarize the key quantitative data for this compound, demonstrating its potency and selectivity as a Y2 receptor antagonist.

In Vitro Binding Affinities

| Receptor Subtype | Preparation | Radioligand | IC₅₀ (nM) | Reference |

| Human NPY Y2 | Transfected HEK293 cells | [¹²⁵I]NPY | 3.3 | [2] |

| Rat NPY Y2 | Transfected HEK293 cells | [¹²⁵I]PYY₃₋₃₆ | 15 | [3][8] |

| Rat NPY Y2 | Hippocampal membranes | [¹²⁵I]NPY | 4.0 ± 1.6 | [5] |

| Rat Brain Homogenates | [¹²⁵I]PYY₃₋₃₆ | 8-10 | [3] | |

| Human Frontal Cortex | [¹²⁵I]PYY₃₋₃₆ | 8 | [3] | |

| Rat NPY Y1 | Transfected HEK293 cells | [¹²⁵I]GR231118 | > 10,000 | [3] |

| Rat NPY Y4 | Transfected HEK293 cells | [¹²⁵I]hPP | > 10,000 | [3] |

| Rat NPY Y5 | Transfected HEK293 cells | [¹²⁵I][Leu³¹,Pro³⁴]PYY | > 10,000 | [3] |

In Vitro Functional Antagonism

| Bioassay | Species | Agonist | pA₂ Value | Reference |

| Vas Deferens | Rat | NPY | 8.1 | [3][4] |

| Saphenous Vein | Dog | NPY | 8.6 | [4] |

Experimental Protocols

Radioligand Binding Assay (HEK293 Cells)

This protocol outlines the methodology for determining the binding affinity of BIIE-0246 to NPY receptors expressed in HEK293 cells.

1. Membrane Preparation:

- Culture HEK293 cells transfected with the desired rat NPY receptor subtype cDNA (Y1, Y2, Y4, or Y5).

- Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4) containing protease inhibitors.

- Centrifuge the homogenate at low speed (e.g., 500 x g for 10 minutes at 4°C) to remove nuclei and cellular debris.

- Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g for 30 minutes at 4°C) to pellet the cell membranes.

- Wash the membrane pellet by resuspension in fresh buffer and repeat the high-speed centrifugation.

- Resuspend the final membrane pellet in an appropriate assay buffer and determine the protein concentration.

2. Competition Binding Assay:

- In a 96-well plate, combine the cell membranes, a fixed concentration of the appropriate radioligand (e.g., [¹²⁵I]PYY₃₋₃₆ for Y2 receptors), and varying concentrations of BIIE-0246.

- Incubate the mixture at room temperature for a defined period (e.g., 2 hours) to reach equilibrium.

- Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/C) pre-soaked in a solution like polyethyleneimine to reduce non-specific binding.

- Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

- Measure the radioactivity retained on the filters using a gamma counter.

3. Data Analysis:

- Determine non-specific binding in the presence of a high concentration of an unlabeled NPY receptor ligand.

- Calculate specific binding by subtracting non-specific binding from total binding.

- Plot the percentage of specific binding against the logarithm of the BIIE-0246 concentration.

- Determine the IC₅₀ value (the concentration of BIIE-0246 that inhibits 50% of the specific radioligand binding) by non-linear regression analysis.

Rat Vas Deferens Functional Bioassay

This ex vivo protocol assesses the functional antagonist activity of BIIE-0246 on presynaptic NPY Y2 receptors.

1. Tissue Preparation:

- Euthanize a male rat and dissect the vasa deferentia.

- Mount the tissues in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O₂ / 5% CO₂.

- Apply a resting tension to the tissues and allow them to equilibrate for a period of time (e.g., 60-90 minutes).

2. Electrical Field Stimulation:

- Induce twitch contractions of the vas deferens using electrical field stimulation with appropriate parameters (e.g., 0.1 Hz, 1 ms (B15284909) pulse width, supramaximal voltage).

- Record the isometric contractions using a force transducer.

3. Antagonist Activity Assessment:

- Once stable twitch responses are obtained, add a cumulative concentration-response curve for an NPY Y2 receptor agonist (e.g., NPY or PYY₃₋₃₆) to the organ bath and record the inhibition of the twitch response.

- Wash the tissues to restore the baseline twitch response.

- Incubate the tissues with a fixed concentration of BIIE-0246 for a defined period (e.g., 30 minutes).

- In the presence of BIIE-0246, repeat the cumulative concentration-response curve for the NPY Y2 receptor agonist.

- Repeat this procedure with increasing concentrations of BIIE-0246.

4. Data Analysis:

- Plot the agonist concentration-response curves in the absence and presence of different concentrations of BIIE-0246.

- A competitive antagonist like BIIE-0246 will cause a parallel rightward shift in the agonist concentration-response curve.

- Calculate the pA₂ value from a Schild plot, which provides a measure of the antagonist's potency.

Visualizations

NPY Y2 Receptor Signaling Pathway

Caption: NPY Y2 receptor signaling pathway and the antagonistic action of BIIE-0246.

Radioligand Binding Assay Workflow

Caption: Workflow for a competitive radioligand binding assay to determine the IC₅₀ of BIIE-0246.

Rat Vas Deferens Bioassay Workflow

Caption: Workflow for the rat vas deferens bioassay to determine the functional antagonist potency of BIIE-0246.

References

- 1. ClinicalTrials.gov [clinicaltrials.gov]

- 2. ClinicalTrials.gov [clinicaltrials.gov]

- 3. Radioligand Binding Assay | In Vitro Biology | Oncodesign Services [oncodesign-services.com]

- 4. ClinicalTrials.gov [clinicaltrials.gov]

- 5. giffordbioscience.com [giffordbioscience.com]

- 6. Failure of the putative neuropeptide Y antagonists, benextramine and PYX-2, to inhibit Y2 receptors in rat isolated prostatic vas deferens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Radioligand saturation binding for quantitative analysis of ligand-receptor interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Radiometric Ligand-Binding Assays | Revvity [revvity.co.jp]

role of neuropeptide Y Y2 receptor in modulating neurotransmitter release

An In-depth Technical Guide to the Role of the Neuropeptide Y Y2 Receptor in Modulating Neurotransmitter Release

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The Neuropeptide Y (NPY) Y2 receptor is a critical presynaptic G-protein coupled receptor (GPCR) that plays a pivotal role in neuromodulation. Primarily localized on presynaptic terminals, the Y2 receptor functions as both an autoreceptor, inhibiting the release of NPY itself, and a heteroreceptor, controlling the release of a wide array of other neurotransmitters, including glutamate (B1630785), gamma-aminobutyric acid (GABA), and norepinephrine (B1679862).[1] Activation of the Y2 receptor initiates a Gi/o-protein-mediated signaling cascade that leads to the inhibition of adenylyl cyclase and the modulation of voltage-gated calcium and potassium channels, ultimately suppressing synaptic vesicle fusion and neurotransmitter exocytosis.[2] This inhibitory function positions the Y2 receptor as a key regulator of neuronal excitability and synaptic plasticity throughout the central and peripheral nervous systems.[3][4] Its involvement in physiological processes such as appetite regulation, anxiety, and pain, as well as in pathological conditions like epilepsy, makes it a significant target for therapeutic drug development.[1][4][5] This document provides a comprehensive technical overview of the Y2 receptor's mechanism of action, its influence on major neurotransmitter systems, and the key experimental protocols used for its study.

Molecular Mechanism of Y2 Receptor Signaling

The Y2 receptor is a member of the NPY receptor family, which couples to pertussis toxin-sensitive inhibitory G-proteins, specifically of the Gi and Go subtypes.[6] Its activation by endogenous ligands such as Neuropeptide Y (NPY) and Peptide YY (PYY), particularly the truncated form PYY(3-36), triggers a canonical inhibitory signaling pathway.[6][7]

The primary signaling cascade involves:

-

Gi/o Protein Activation: Ligand binding induces a conformational change in the Y2 receptor, facilitating the exchange of GDP for GTP on the α-subunit of the associated Gi/o protein. This causes the dissociation of the Gαi/o subunit from the Gβγ dimer.

-

Inhibition of Adenylyl Cyclase (AC): The activated Gαi/o subunit directly inhibits the activity of adenylyl cyclase, leading to a reduction in the intracellular concentration of the second messenger cyclic AMP (cAMP).[6][8]

-

Modulation of Ion Channels: The Gβγ dimer plays a crucial role in modulating ion channel activity. It can directly interact with and inhibit voltage-gated N-type and P/Q-type calcium channels (CaV2.2, CaV2.1), reducing calcium influx into the presynaptic terminal, a critical step for neurotransmitter release.[2][9] Additionally, Gβγ can activate G-protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to potassium efflux, membrane hyperpolarization, and a subsequent decrease in neuronal excitability.

This multi-faceted inhibition culminates in a powerful suppression of neurotransmitter release from the presynaptic terminal. Unusually persistent Gαi-signaling by the Y2 receptor can even lead to a depletion of the cellular Gi/o protein pool, resulting in a temporary desensitized state that can affect other Gi/o-coupled receptors.[10]

Caption: Y2 receptor Gi/o-coupled signaling pathway.

Modulation of Key Neurotransmitter Systems

The Y2 receptor's primary function is to act as an inhibitory brake on neurotransmitter release.[11] This has been demonstrated across multiple neurotransmitter systems and brain regions.

Glutamate

The Y2 receptor is a potent inhibitor of glutamate release, the principal excitatory neurotransmitter in the brain.[6] This action is particularly relevant in regions like the hippocampus, where it can modulate synaptic plasticity and excitability.[3][12] Activation of Y2 receptors on glutamatergic terminals has been shown to be a potential mechanism for controlling hyperexcitability in conditions such as epilepsy.[13]

GABA

Y2 receptors are also expressed on GABAergic terminals, where they inhibit the release of GABA, the main inhibitory neurotransmitter.[6][14] This demonstrates the complexity of the NPY system, as Y2 activation can, in this context, lead to a disinhibition of postsynaptic neurons by reducing the inhibitory tone. The functional outcome of Y2 receptor activation is therefore highly dependent on the specific neuronal circuit.

Norepinephrine (Noradrenaline)

In both the central and peripheral nervous systems, Y2 receptors act as presynaptic heteroreceptors on noradrenergic neurons to inhibit norepinephrine release.[15] This interaction is a classic example of co-transmission, where NPY and norepinephrine are released from the same sympathetic nerve terminals and NPY acts via Y2 receptors to provide negative feedback.[4] Studies on hypothalamic synaptosomes suggest that Y2 receptors inhibit norepinephrine release via a mechanism that may be independent of reducing calcium entry, pointing to a direct action on the release machinery.[15]

NPY (Autoreceptor Function)

The Y2 receptor is a key autoreceptor that provides negative feedback on the release of NPY itself.[1][9] When NPY is released into the synaptic cleft, it can act on presynaptic Y2 receptors on the same terminal to inhibit further NPY exocytosis. This autoregulatory loop is crucial for maintaining homeostasis within the NPY system.

Quantitative Data on Y2 Receptor Modulation

The following tables summarize key quantitative data related to the affinity and efficacy of various ligands at the Y2 receptor and their functional impact on neurotransmitter release.

Table 1: Affinity (Kd) and Potency (ED50) of Y2 Receptor Agonists Data obtained from studies on human Y2 receptors expressed in CHO cells.[6]

| Agonist | Kd (nM) | ED50 (nM) for [³⁵S]GTP-γ-S Binding |

| NPY (human) | 0.28 | 0.29 |

| PYY (human) | 0.11 | 0.10 |

| PYY(3-36) (human) | 0.15 | 0.08 |

| NPY(13-36) (porcine) | 1.1 | 0.7 |

| NPY(26-36) (porcine) | 180 | 210 |

Table 2: Functional Inhibition of Neurotransmitter Release by Y2 Agonists

| Neurotransmitter | Brain Region / Prep | Agonist (Conc.) | % Inhibition of Release | Reference |

| Glutamate | Rat Hippocampal Slices | NPY (100 nM) | 50-60% | [12] |

| Glutamate | Rat Hippocampal Slices | NPY(13-36) (100 nM) | ~44% | [12] |

| Norepinephrine | Rat Hypothalamic Synaptosomes | NPY(13-36) | Concentration-dependent | [15] |

| NPY | PC-12 Cells | PYY(13-36) | Concentration-dependent | [9] |

Table 3: Potency of Y2 Receptor Antagonists

| Antagonist | Preparation | IC50 | Reference |

| BIIE-0246 | Rat [¹²⁵I]PYY(3-36) binding | 15 nM | [16] |

| JNJ-31020028 | Human Y2 Receptor | pIC50 = 8.07 | [16] |

| T4-[NPY(33-36)]4 | LN319 cells (Y2 expressing) | 67.2 nM | [17] |

Key Experimental Protocols

Studying the presynaptic effects of the Y2 receptor requires specialized techniques to isolate nerve terminals and measure neurotransmitter release.

Synaptosome Preparation and Neurotransmitter Release Assay

Synaptosomes are resealed nerve terminals isolated from brain tissue that retain functional machinery for neurotransmitter release and uptake.[18][19] They are an excellent in vitro model to study the direct effects of Y2 receptor ligands on presynaptic mechanisms.

Methodology:

-

Tissue Homogenization: Euthanize the animal and rapidly dissect the brain region of interest (e.g., hippocampus, hypothalamus) in ice-cold homogenization buffer (e.g., 0.32 M sucrose (B13894) with protease inhibitors). Homogenize the tissue using a glass-Teflon Dounce homogenizer with 10-12 gentle strokes.[18][20]

-

Differential Centrifugation:

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and cellular debris (P1 pellet).[20]

-

Transfer the supernatant (S1) to a new tube and centrifuge at a higher speed (e.g., 15,000 x g for 20 minutes at 4°C) to pellet the crude synaptosomal fraction (P2).[18][21]

-

-

Purification (Optional): For higher purity, the P2 pellet can be resuspended and layered onto a discontinuous density gradient (e.g., Percoll or Ficoll) and centrifuged at high speed. The synaptosomes will collect at a specific interface.[22]

-

Neurotransmitter Release Assay:

-

Resuspend the final synaptosomal pellet in a physiological buffer (e.g., Krebs-Ringer).

-

Pre-incubate the synaptosomes with the Y2 receptor agonist or antagonist for a defined period.

-

Stimulate neurotransmitter release by depolarization, typically using an elevated concentration of KCl (e.g., 30-50 mM).

-

Stop the reaction and centrifuge to pellet the synaptosomes.

-

Collect the supernatant and quantify the amount of released neurotransmitter using techniques like HPLC, ELISA, or mass spectrometry.

-

Caption: Workflow for synaptosome preparation and release assay.

In Vivo Microdialysis

Microdialysis is a technique used to sample the extracellular fluid of discrete brain regions in freely moving animals, providing a direct measure of neurotransmitter release in vivo.[23][24]

Methodology:

-

Probe Implantation: Anesthetize the animal and, using stereotaxic surgery, implant a microdialysis guide cannula targeted to the brain region of interest. Allow the animal to recover for several days.

-

Probe Insertion and Perfusion: On the day of the experiment, insert the microdialysis probe (which has a semi-permeable membrane at its tip) through the guide cannula.[23] Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate (e.g., 0.2-2.0 µL/min).[24][25]

-

Sample Collection: Neurotransmitters and other molecules in the extracellular space diffuse across the membrane into the aCSF based on their concentration gradient. Collect the outflowing perfusate (dialysate) in timed fractions (e.g., every 10-20 minutes).[26]

-

Pharmacological Manipulation: After collecting stable baseline samples, administer Y2 receptor ligands systemically (e.g., i.p. injection) or locally through the microdialysis probe (retrodialysis).

-

Sample Analysis: Due to the low concentrations of neuropeptides, samples often require stabilization (e.g., with acetic acid) and storage at -80°C.[25] Analysis is performed using highly sensitive methods such as radioimmunoassay (RIA) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).[25][27]

Caption: Workflow for an in vivo microdialysis experiment.

Patch-Clamp Electrophysiology

Patch-clamp electrophysiology allows for the direct measurement of synaptic currents and ion channel activity in individual neurons, providing high-resolution insight into the effects of Y2 receptor activation on synaptic transmission.[28]

Methodology:

-

Slice Preparation: Prepare acute brain slices (250-400 µm thick) containing the region of interest from a freshly dissected brain using a vibratome in ice-cold, oxygenated aCSF.

-

Recording Setup: Transfer a slice to a recording chamber on a microscope stage, continuously perfused with oxygenated aCSF.

-

Pipette Preparation: Fabricate a glass micropipette with a tip resistance of 3-7 MΩ using a pipette puller. Fill the pipette with an appropriate intracellular solution.[29]

-

Obtaining a Recording:

-

Under visual guidance, approach a neuron with the micropipette while applying positive pressure.

-

Upon touching the cell membrane, release the positive pressure to form a high-resistance (>1 GΩ) "giga-seal". This is the cell-attached configuration .[28]

-

Apply gentle suction to rupture the membrane patch under the pipette tip to gain electrical access to the cell's interior. This is the whole-cell configuration .[29]

-

-

Data Acquisition:

-

In voltage-clamp mode, hold the neuron at a specific membrane potential (e.g., -70 mV) and record synaptic currents (EPSCs or IPSCs) evoked by electrical stimulation of afferent fibers.

-

Bath-apply a Y2 receptor agonist and observe the change in the amplitude of the evoked synaptic currents. A reduction in amplitude typically indicates a presynaptic mechanism of inhibition.[30]

-

Paired-pulse ratio analysis can further confirm a presynaptic site of action. An increase in the ratio of the second response to the first (paired-pulse facilitation) following drug application is indicative of a lower initial release probability.[30]

-

References

- 1. Ligands of the Neuropeptide Y Y2 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mechanism of presynaptic inhibition by neuropeptide Y at sympathetic nerve terminals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Presynaptic inhibition by neuropeptide Y in rat hippocampal slice in vitro is mediated by a Y2 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Therapeutic potential of neuropeptide Y (NPY) receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ligands of the Neuropeptide Y Y2 Receptors as a Potential Multitarget Therapeutic Approach for the Protection of the Neurovascular Unit Against Acute Ischemia/Reperfusion: View from the Perspective of the Laboratory Bench - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Neuropeptide Y Y2 receptor in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structural basis for Y2 receptor-mediated neuropeptide Y and peptide YY signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Neuropeptide Y receptor Y2 - Wikipedia [en.wikipedia.org]

- 9. journals.physiology.org [journals.physiology.org]

- 10. Unusually persistent Gαi-signaling of the neuropeptide Y2 receptor depletes cellular Gi/o pools and leads to a Gi-refractory state - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. melanocyte-stimulating-hormone-release-inhibiting-factor.com [melanocyte-stimulating-hormone-release-inhibiting-factor.com]

- 12. Neuropeptide Y inhibits potassium-stimulated glutamate release through Y2 receptors in rat hippocampal slices in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Up-regulation of neuropeptide Y levels and modulation of glutamate release through neuropeptide Y receptors in the hippocampus of kainate-induced epileptic rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Characterization of NPY Y2 receptor protein expression in the mouse brain. II. Coexistence with NPY, the Y1 receptor, and other neurotransmitter-related molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Presynaptic A2-adrenoceptors and neuropeptide Y Y2 receptors inhibit [3H]noradrenaline release from rat hypothalamic synaptosomes via different mechanisms [pubmed.ncbi.nlm.nih.gov]

- 16. medchemexpress.com [medchemexpress.com]

- 17. Characterization of a selective antagonist of neuropeptide Y at the Y2 receptor. Synthesis and pharmacological evaluation of a Y2 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. 機能性シナプトソームを単離する | Thermo Fisher Scientific - JP [thermofisher.com]

- 19. Method and validation of synaptosomal preparation for isolation of synaptic membrane proteins from rat brain - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Flow cytometric evaluation of crude synaptosome preparation as a way to study synaptic alteration in neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Subcellular Fractionation for the Isolation of Synaptic Components from the Murine Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Video: Preparation of Synaptoneurosomes from Mouse Cortex using a Discontinuous Percoll-Sucrose Density Gradient [jove.com]

- 23. buczynski-gregus.com [buczynski-gregus.com]

- 24. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Practical Aspects of in Vivo Detection of Neuropeptides by Microdialysis Coupled Off-Line to Capillary LC with Multi-stage MS - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Microdialysis Methods for in vivo Neuropeptide Measurement in the Stalk-Median Eminence in the Rhesus Monkey - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Microdialysis Coupled with LC-MS/MS for in vivo Neurochemical Monitoring - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Patch Clamp Electrophysiology, Action Potential, Voltage Clamp [moleculardevices.com]

- 29. Patch-Clamp Recording Protocol - Creative Bioarray [acroscell.creative-bioarray.com]

- 30. Neuropeptide Y Y2 Receptors in Acute and Chronic Pain and Itch - PMC [pmc.ncbi.nlm.nih.gov]

BIIE-0246 Hydrochloride: A Technical Guide for Investigating Neuropeptide Y Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

BIIE-0246 hydrochloride is a potent, selective, and competitive non-peptide antagonist of the neuropeptide Y (NPY) Y2 receptor.[1][2][3][4][5] Since its development, it has become an indispensable pharmacological tool for the in vitro and in vivo characterization of the NPY Y2 receptor-mediated signaling pathways.[6][7] This technical guide provides an in-depth overview of BIIE-0246, including its mechanism of action, binding affinities, and detailed experimental protocols for its use in investigating NPY signaling. The information is intended to support researchers and professionals in the fields of neuroscience, pharmacology, and drug development in designing and executing studies involving the NPYergic system.

Introduction to Neuropeptide Y and the Y2 Receptor

The neuropeptide Y (NPY) system is a crucial neurotransmitter and neurohormonal signaling system in the central and peripheral nervous systems. It is involved in a wide array of physiological processes, including appetite regulation, anxiety, memory, and energy homeostasis.[6][7] The effects of NPY are mediated by a family of G-protein coupled receptors (GPCRs), of which the Y2 receptor is a prominent member.[6][7] The Y2 receptor is predominantly located on presynaptic neurons and its activation typically leads to the inhibition of neurotransmitter release.[3][6][7]

This compound: A Selective Y2 Receptor Antagonist

BIIE-0246 is a non-peptide molecule that acts as a highly selective antagonist for the NPY Y2 receptor.[5][8][9][10] Its high affinity and selectivity make it a superior tool for distinguishing Y2 receptor-mediated effects from those of other NPY receptor subtypes (Y1, Y4, and Y5).[1][2][4]

Chemical and Physical Properties

| Property | Value | Reference |

| Chemical Name | N-[(1S)-4-[(Aminoiminomethyl)amino]-1-[[[2-(3,5-dioxo-1,2-diphenyl-1,2,4-triazolidin-4-yl)ethyl]amino]carbonyl]butyl]-1-[2-[4-(6,11-dihydro-6-oxo-5H-dibenz[b,e]azepin-11-yl)-1-piperazinyl]-2-oxoethyl]-cyclopentaneacetamide dihydrochloride | [2] |

| Molecular Formula | C49H57N11O6.2HCl | [1][2] |

| Molecular Weight | 968.98 g/mol | [1][2] |

| CAS Number | 246146-31-6 | [1] |

| Solubility | Soluble to 100 mM in DMSO and 25 mM in ethanol. | [1][4] |

| Purity | ≥98% | [1][2] |

| Storage | Store at -20°C. | [1][2] |

Pharmacological Data: Binding Affinity and Selectivity

BIIE-0246 exhibits high affinity for the Y2 receptor and significant selectivity over other NPY receptor subtypes.

| Receptor Subtype | Species | Assay Type | Ligand | IC50 (nM) | Ki (nM) | pA2 | Reference |

| NPY Y2 Receptor | Human | Radioligand Binding | [125I]NPY | 3.3 | - | - | [5] |

| NPY Y2 Receptor | Rat | Radioligand Binding | [125I]PYY3-36 | - | 8 - 15 | - | [8][9] |

| NPY Y2 Receptor | Rat | Radioligand Binding | - | 15 | - | - | [1][2][4] |

| NPY Y1 Receptor | Rat | Radioligand Binding | - | >10,000 | - | - | [6] |

| NPY Y4 Receptor | Rat | Radioligand Binding | - | >10,000 | - | - | [6] |

| NPY Y5 Receptor | Rat | Radioligand Binding | - | >10,000 | - | - | [6] |

| NPY Y2 Receptor | Rat | Functional (Vas Deferens) | NPY | - | - | 8.1 | [8][9] |

| NPY Y2 Receptor | Dog | Functional (Saphenous Vein) | NPY | - | - | 8.6 | [8][9] |

NPY Y2 Receptor Signaling Pathway

The NPY Y2 receptor is a Gi/o-coupled GPCR. Upon activation by NPY or other endogenous agonists like Peptide YY (PYY), it initiates a signaling cascade that primarily leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and modulation of ion channel activity. This presynaptic inhibition results in reduced neurotransmitter release. BIIE-0246 acts by competitively binding to the Y2 receptor, thereby preventing the binding of endogenous agonists and blocking the downstream signaling cascade.

Experimental Protocols

The following are generalized protocols for key experiments utilizing BIIE-0246 to investigate NPY Y2 receptor signaling. Researchers should optimize these protocols for their specific experimental conditions.

Radioligand Binding Assay

This assay is used to determine the binding affinity of BIIE-0246 for the NPY Y2 receptor.

Materials:

-

HEK293 cells transfected with the rat Y2 receptor cDNA or tissue homogenates (e.g., rat brain).[8]

-

[125I]PYY3-36 (radioligand).[8]

-

This compound.

-

Binding buffer (e.g., Tris-HCl with protease inhibitors).

-

Non-specific binding control (e.g., high concentration of unlabeled NPY).

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Prepare cell membranes or tissue homogenates.

-

In a multi-well plate, add a fixed concentration of [125I]PYY3-36 to each well.

-

Add increasing concentrations of BIIE-0246 to the experimental wells.

-

For non-specific binding, add a high concentration of unlabeled NPY.

-

Incubate the plate at a specific temperature for a defined period to allow binding to reach equilibrium.

-

Terminate the reaction by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold binding buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Analyze the data using non-linear regression to determine the IC50 value of BIIE-0246.

In Vitro Functional Bioassay (e.g., Rat Vas Deferens)

This assay assesses the antagonistic activity of BIIE-0246 on a functional response mediated by Y2 receptors.

Materials:

-

Organ bath with physiological salt solution (e.g., Krebs-Henseleit solution), aerated with 95% O2/5% CO2 at 37°C.

-

Isotonic transducer and data acquisition system.

-

NPY (agonist).

-

This compound.

Procedure:

-

Mount the isolated rat vas deferens in the organ bath under a resting tension.

-

Allow the tissue to equilibrate.

-

Construct a cumulative concentration-response curve for NPY-induced muscle contraction.

-

Wash the tissue and allow it to return to baseline.

-

Incubate the tissue with a fixed concentration of BIIE-0246 for a predetermined time.

-

In the presence of BIIE-0246, construct a second cumulative concentration-response curve for NPY.

-

Repeat with different concentrations of BIIE-0246.

-

Analyze the parallel rightward shift of the NPY concentration-response curves to calculate the pA2 value for BIIE-0246, which quantifies its antagonist potency.[8][9]

In Vivo Animal Studies

BIIE-0246 can be used in vivo to investigate the physiological roles of the Y2 receptor.

Materials:

-

Experimental animals (e.g., rats, mice).

-

This compound.

-

Vehicle solution for injection (e.g., DMSO, Tween 80, and saline).[11]

-

Y2 receptor agonist (e.g., PYY3-36) if investigating blockade of an exogenous agonist.

-

Behavioral or physiological measurement apparatus (e.g., for food intake, anxiety tests, or cardiovascular monitoring).

Procedure:

-

Habituate the animals to the experimental procedures.

-

Administer BIIE-0246 via the desired route (e.g., intraperitoneal, intravenous, or intracerebroventricular injection).[6][11] Note that central availability after systemic administration is limited.[6]

-

After a suitable pre-treatment time, administer the Y2 agonist or introduce the behavioral/physiological challenge.

-

Measure the relevant outcomes (e.g., food intake, time spent in open arms of an elevated plus-maze, blood pressure).

-

Include appropriate control groups (vehicle-treated, agonist-only, etc.).

-

Analyze the data to determine the effect of Y2 receptor blockade by BIIE-0246 on the measured physiological or behavioral parameters.

Experimental Workflow and Logic

The following diagram illustrates a typical workflow for characterizing the antagonistic properties of a compound like BIIE-0246 at the NPY Y2 receptor.

Conclusion

This compound is a well-characterized and highly selective NPY Y2 receptor antagonist that has proven to be an invaluable tool in NPY research.[6][7] Its high affinity and selectivity allow for the precise dissection of Y2 receptor-mediated signaling pathways in a variety of in vitro and in vivo models. The data and protocols presented in this guide are intended to facilitate the effective use of BIIE-0246 in advancing our understanding of the complex roles of the neuropeptide Y system in health and disease.

References

- 1. rndsystems.com [rndsystems.com]

- 2. BIIE 0246 hydrochloride | NPY Receptors | Tocris Bioscience [tocris.com]

- 3. BIIE-0246 - Wikipedia [en.wikipedia.org]

- 4. rndsystems.com [rndsystems.com]

- 5. BIIE0246: a selective and high affinity neuropeptide Y Y(2) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. opnme.com [opnme.com]

- 7. Pardon Our Interruption [opnme.com]

- 8. BIIE0246, a potent and highly selective non-peptide neuropeptide Y Y2 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 9. BIIE0246, a potent and highly selective non-peptide neuropeptide Y Y(2) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. | BioWorld [bioworld.com]

- 11. Frontiers | Peripherally Administered Y2-Receptor Antagonist BIIE0246 Prevents Diet-Induced Obesity in Mice With Excess Neuropeptide Y, but Enhances Obesity in Control Mice [frontiersin.org]

BIIE-0246 Hydrochloride: A Comprehensive Technical Guide for Researchers

BIIE-0246 hydrochloride , a potent and selective non-peptide antagonist of the Neuropeptide Y (NPY) Y2 receptor, serves as a critical tool in neuroscience and drug development. This guide provides an in-depth overview of its chemical properties, mechanism of action, and key experimental applications, complete with detailed protocols and pathway diagrams to facilitate its use in a research setting.

Core Compound Information

| Property | Value |

| CAS Number | 246146-31-6 |

| Molecular Formula | C₄₉H₅₇N₁₁O₆ · 2HCl |

| Molecular Weight | 968.98 g/mol |

| Mechanism of Action | Competitive antagonist of the NPY Y2 receptor |

Mechanism of Action and Signaling Pathway

This compound exerts its effects by selectively binding to and blocking the NPY Y2 receptor, a G protein-coupled receptor (GPCR). The Y2 receptor is predominantly located on presynaptic neurons and its activation by endogenous ligands like NPY and Peptide YY (PYY) typically leads to the inhibition of neurotransmitter release. By antagonizing this receptor, BIIE-0246 prevents this inhibitory feedback, thereby modulating a variety of physiological processes.

The NPY Y2 receptor is coupled to inhibitory G proteins (Gi/o). Upon activation, the Gi alpha subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The beta-gamma subunit can also modulate ion channels, such as inhibiting voltage-gated calcium channels and activating inwardly rectifying potassium channels. This cascade ultimately results in a reduction of neurotransmitter release from the presynaptic terminal. BIIE-0246 blocks the initial binding of NPY or PYY, thus preventing the initiation of this signaling cascade.

Caption: NPY Y2 Receptor Signaling Pathway and BIIE-0246 Antagonism.

Quantitative Data Summary

The following table summarizes key quantitative data for BIIE-0246, highlighting its potency and selectivity for the NPY Y2 receptor.

| Parameter | Species/System | Value | Reference |

| IC₅₀ | Human NPY Y2 Receptor | 15 nM | [1] |

| Selectivity | > 650-fold for NPY Y2 over Y1, Y4, and Y5 receptors | Rat | [1] |

Experimental Protocols

Detailed methodologies for key experiments involving BIIE-0246 are provided below.

Radioligand Binding Assay

This protocol outlines the procedure for determining the binding affinity of BIIE-0246 to the NPY Y2 receptor using a competitive radioligand binding assay.

Materials:

-

HEK293 cells stably expressing the human NPY Y2 receptor

-

Membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors)

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 0.1% BSA)

-

Radioligand: [¹²⁵I]-PYY (Peptide YY)

-

Non-specific binding control: High concentration of unlabeled NPY or PYY (e.g., 1 µM)

-

This compound

-

96-well plates

-

Cell harvester and glass fiber filters

-

Scintillation counter and scintillation fluid

Procedure:

-

Membrane Preparation:

-

Harvest HEK293-hY2R cells and homogenize in ice-cold membrane preparation buffer.

-

Centrifuge the homogenate at low speed (e.g., 1000 x g for 10 minutes at 4°C) to remove nuclei and cellular debris.

-

Centrifuge the supernatant at high speed (e.g., 40,000 x g for 30 minutes at 4°C) to pellet the membranes.

-

Resuspend the membrane pellet in binding buffer and determine the protein concentration (e.g., using a Bradford assay).

-

-

Binding Assay:

-

In a 96-well plate, add the following to each well in triplicate:

-

Total Binding: Membrane preparation, radioligand, and binding buffer.

-

Non-specific Binding: Membrane preparation, radioligand, and a high concentration of unlabeled NPY.

-

Competition Binding: Membrane preparation, radioligand, and varying concentrations of BIIE-0246.

-

-

Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60-120 minutes).

-

-

Filtration and Counting:

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters multiple times with ice-cold binding buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the log concentration of BIIE-0246 to generate a competition curve.

-

Determine the IC₅₀ value (the concentration of BIIE-0246 that inhibits 50% of the specific radioligand binding) from the competition curve using non-linear regression analysis.

-

Caption: Experimental Workflow for Radioligand Binding Assay.

In Vivo Vasoconstriction Assay in Anesthetized Pigs

This protocol describes the methodology to assess the in vivo antagonist activity of BIIE-0246 on NPY Y2 receptor-mediated vasoconstriction.

Materials:

-

Anesthetized and ventilated domestic pigs

-

NPY Y2 receptor agonist (e.g., NPY)

-

This compound

-

Saline solution

-

Blood pressure transducer and recording system

-

Flow probes for measuring regional blood flow (e.g., in the spleen or kidney)

Procedure:

-

Animal Preparation:

-

Anesthetize the pig and maintain anesthesia throughout the experiment.

-

Surgically expose a femoral artery and vein for blood pressure monitoring and drug administration, respectively.

-

Place flow probes around the splenic or renal artery to measure blood flow.

-

-

Baseline Measurements:

-

Allow the animal to stabilize after surgery and record baseline mean arterial pressure (MAP) and regional blood flow.

-

-

Agonist Administration:

-

Administer a bolus injection of the NPY Y2 receptor agonist and record the changes in MAP and regional blood flow (vasoconstriction is observed as a decrease in blood flow).

-

Allow the parameters to return to baseline.

-

-

Antagonist Administration:

-

Administer a dose of this compound intravenously.

-

-

Post-Antagonist Agonist Challenge:

-

After a suitable time for the antagonist to take effect, re-administer the same dose of the NPY Y2 receptor agonist.

-

Record the changes in MAP and regional blood flow.

-

-

Data Analysis:

-

Compare the vasoconstrictor response to the agonist before and after the administration of BIIE-0246.

-

A reduction in the agonist-induced vasoconstriction in the presence of BIIE-0246 indicates its antagonist activity at the NPY Y2 receptor.

-

In Vivo Food Intake Study in Mice

This protocol details a method to evaluate the effect of BIIE-0246 on food intake, a behavior modulated by NPY signaling.

Materials:

-

Male C57BL/6 mice

-

This compound

-

Vehicle solution (e.g., saline)

-

Standard rodent chow

-

Metabolic cages for individual housing and food intake monitoring

Procedure:

-

Acclimation:

-

Individually house the mice in metabolic cages and allow them to acclimate for several days.

-

Monitor their daily food and water intake and body weight to establish a baseline.

-

-

Drug Administration:

-

Divide the mice into two groups: a control group receiving the vehicle and a treatment group receiving BIIE-0246.

-

Administer the vehicle or BIIE-0246 via the desired route (e.g., intraperitoneal injection) at a specific time of day (e.g., before the dark cycle when mice are most active).

-

-

Food Intake Measurement:

-

Measure the cumulative food intake at several time points after administration (e.g., 1, 2, 4, and 24 hours).

-

-

Data Analysis:

-

Compare the food intake between the BIIE-0246-treated group and the vehicle-treated control group.

-

Statistical analysis (e.g., t-test or ANOVA) should be used to determine if there is a significant difference in food intake.

-

This comprehensive technical guide provides researchers with the essential information and detailed protocols to effectively utilize this compound as a selective NPY Y2 receptor antagonist in their studies. Adherence to these methodologies will ensure robust and reproducible results, contributing to a deeper understanding of the role of the NPY system in health and disease.

References

comprehensive literature review of BIIE-0246 hydrochloride studies

BIIE-0246 Hydrochloride: A Comprehensive Technical Review

Introduction

This compound is a potent, selective, and competitive non-peptide antagonist for the Neuropeptide Y (NPY) Y2 receptor.[1][2] Since its development, it has become a gold-standard pharmacological tool for investigating the physiological and pathophysiological roles of the Y2 receptor in both in vitro and in vivo studies.[3][4] Structurally, BIIE-0246 is an L-arginine derivative that mimics the C-terminal motif of endogenous NPY and Peptide YY (PYY).[3][4] This review provides an in-depth summary of the existing literature on BIIE-0246, focusing on its mechanism of action, pharmacological data, and key experimental applications.

Core Mechanism of Action

The Neuropeptide Y Y2 receptor is a G-protein-coupled receptor (GPCR) predominantly located on presynaptic neurons in both the central and peripheral nervous systems.[3][4] When activated by endogenous ligands like NPY or PYY, the Y2 receptor acts as an autoreceptor, inhibiting the release of neurotransmitters. BIIE-0246 exerts its effect by competitively binding to the Y2 receptor, thereby blocking the presynaptic inhibitory action of NPY.[5][6] This blockade prevents the downstream signaling cascade that would normally suppress neurotransmitter release, making BIIE-0246 an invaluable tool for studying the consequences of Y2 receptor signaling.

Quantitative Pharmacological Data

The pharmacological profile of BIIE-0246 has been extensively characterized across various assays and species. It demonstrates high affinity and selectivity for the Y2 receptor.

Table 1: In Vitro Binding Affinity and Selectivity

| Receptor Subtype | Species/Cell Line | Radioligand | Assay Type | IC50 / Ki (nM) | Reference |

| Y2 | Human (hY2R, SMS-KAN cells) | [¹²⁵I]-NPY | Radioligand Binding | 3.3 (IC50) | [3][4] |

| Y2 | Rabbit (Kidney prep) | [¹²⁵I]-NPY | Radioligand Binding | 7.5 (IC50) | [3][4] |

| Y2 | Rat (HEK293 cells) | [¹²⁵I]PYY(3-36) | Radioligand Binding | 15 (IC50) | [1][7][8] |

| Y2 | Rat (Brain homogenates) | [¹²⁵I]PYY(3-36) | Radioligand Binding | 8 - 10 (Ki) | [7][8] |

| Y2 | Human (Frontal cortex) | [¹²⁵I]PYY(3-36) | Radioligand Binding | 8 (Ki) | [7][8] |

| Y1 | Rat | [¹²⁵I]GR231118 | Radioligand Binding | >10,000 | [4][8] |

| Y4 | Rat | [¹²⁵I]hPP | Radioligand Binding | >10,000 | [4][8] |

| Y5 | Rat | [¹²⁵I][Leu³¹,Pro³⁴]PYY | Radioligand Binding | >10,000 | [4][8] |

Table 2: In Vitro Functional Antagonism

| Bioassay | Species | Measured Effect | pA2 Value | Reference |

| Vas Deferens | Rat | Inhibition of twitch response | 8.1 | [3][4][7] |

| Saphenous Vein | Dog | Inhibition of NPY-induced contraction | 8.6 | [7][9] |

Table 3: Physicochemical and Pharmacokinetic Properties

| Property | Value | Notes | Reference |

| Plasma Protein Binding | 99.0% (Human), 99.4% (Rat) | High plasma protein binding | [4] |

| Microsomal Stability | Moderate | 62% (Human), 40% (Mouse), 66% (Rat) remaining after incubation | [4] |

| Permeability | Low | Poor drug-like properties noted | [3][4] |

| In Vivo Half-life | < 3 hours (mice) | Short duration of action | [4][10] |

| Blood-Brain Barrier | Limited Penetration | Brain to plasma ratio: 0.2% (30 min after i.p. dosing) | [4][10] |

Experimental Protocols and Methodologies

BIIE-0246 is utilized in a variety of experimental paradigms to probe the function of the Y2 receptor.

1. Radioligand Competitive Binding Assay

This in vitro method is used to determine the binding affinity (IC50, Ki) of BIIE-0246 for the Y2 receptor.

-

Objective: To quantify the ability of BIIE-0246 to displace a radiolabeled ligand from the Y2 receptor.

-

Methodology:

-

Receptor Preparation: Membranes are prepared from cells transfected with the Y2 receptor cDNA (e.g., HEK293 cells) or from tissues with high Y2 expression (e.g., rat brain).[7][8]

-

Incubation: The prepared membranes are incubated with a constant concentration of a high-affinity Y2 radioligand (e.g., [¹²⁵I]PYY(3-36)) and varying concentrations of BIIE-0246.

-

Separation: The reaction is terminated, and receptor-bound radioligand is separated from unbound radioligand, typically via rapid filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters is measured using a gamma counter.

-

Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of BIIE-0246. An IC50 value (the concentration of BIIE-0246 that inhibits 50% of specific binding) is determined using non-linear regression.

-

2. In Vitro Functional Assays (e.g., Rat Vas Deferens)

This bioassay measures the functional antagonism of BIIE-0246 by observing its effect on NPY-induced physiological responses in isolated tissue.